molecular formula C16H20N2O4 B1253933 Tomaymycin

Tomaymycin

Número de catálogo: B1253933
Peso molecular: 304.34 g/mol
Clave InChI: UQVNRKBFAXNOGA-OHLDGCSVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tomaymycin is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine which is substituted at positions 2,5,7,8 and 11R by ethylidene, oxo, methoxy, hydroxy and methoxy groups, respectively. It is a natural product of Streptomyces achromogenes that binds covalently with guanine in the minor groove of DNA. It is an antitumoral compound which is active in ovarian, plasmacytoma, and leukemia cancer cell lines at nanomolar concentrations. It has a role as an antibacterial agent, an antineoplastic agent, an alkylating agent and a bacterial metabolite. It is a pyrrolobenzodiazepine, a member of phenols, an aromatic ether and an olefinic compound.

Aplicaciones Científicas De Investigación

Antitumor Applications

Tomaymycin exhibits potent antitumor activity through its mechanism of action, which involves covalently binding to DNA. It specifically targets the N2 position of guanine in the minor groove of DNA, leading to cytotoxic effects on cancer cells. However, its clinical use has been limited due to non-specific toxicity towards normal cells and insufficient potency when used alone.

Novel Derivatives and Targeted Delivery

Recent research has focused on developing novel this compound derivatives that can enhance therapeutic efficacy while reducing side effects. These derivatives can be chemically linked to cell-binding agents, allowing for targeted delivery to specific cell populations. This approach aims to improve the selectivity of this compound against tumor cells while minimizing damage to healthy tissues .

This compound Derivative Targeted Agent Therapeutic Use
This compound-Linked AntibodyMonoclonal AntibodyCancer Treatment
Soluble this compound DerivativeCell-Specific LigandTargeted Therapy

Antibiotic Properties

This compound has also been investigated for its antibiotic properties. It is derived from Micromonospora species and has shown activity against various bacterial strains. The compound is particularly noted for its effectiveness against Gram-positive bacteria.

Biosynthetic Research

In addition to its therapeutic applications, this compound serves as a model compound in biosynthetic studies aimed at understanding the genetic and enzymatic pathways involved in the production of pyrrolo[1,4]benzodiazepines.

Gene Cluster Analysis

The biosynthetic gene cluster responsible for this compound production has been characterized, revealing insights into its biosynthesis. This knowledge is crucial for synthetic biology applications where researchers aim to engineer microbes for enhanced production of this compound or related compounds .

Biosynthetic Gene Function
tomAInitiates this compound biosynthesis
orfXRegulates production levels
tomMConfers resistance to toxic effects

Case Studies and Research Findings

Several studies have documented the therapeutic potential and mechanisms of action of this compound:

  • Study on Cytotoxicity : A study demonstrated that this compound derivatives linked to antibodies exhibited enhanced cytotoxicity against specific tumor types while sparing normal cells .
  • Antibiotic Efficacy : Research highlighted the effectiveness of this compound against resistant bacterial strains, showcasing its potential as an antibiotic agent .
  • Biosynthetic Pathway Elucidation : Investigations into the biosynthetic pathways have revealed novel mechanisms by which Micromonospora species produce this compound, paving the way for biotechnological applications in drug development .

Propiedades

Fórmula molecular

C16H20N2O4

Peso molecular

304.34 g/mol

Nombre IUPAC

(6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4-/t12-,15+/m0/s1

Clave InChI

UQVNRKBFAXNOGA-OHLDGCSVSA-N

SMILES isomérico

C/C=C\1/C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

SMILES canónico

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Sinónimos

tomaymycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tomaymycin
Reactant of Route 2
Tomaymycin
Reactant of Route 3
Tomaymycin
Reactant of Route 4
Tomaymycin
Reactant of Route 5
Tomaymycin
Reactant of Route 6
Tomaymycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.